molecular formula C17H14BrNO3 B2771397 N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 708279-22-5

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Numéro de catalogue: B2771397
Numéro CAS: 708279-22-5
Poids moléculaire: 360.207
Clé InChI: MDNKHFVWBALFED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is an organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and an isochromene ring system

Propriétés

IUPAC Name

N-(3-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNKHFVWBALFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by cyclization and amidation reactions. The process begins with the acylation of a bromophenyl compound, followed by cyclization to form the isochromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to increase yield and purity. The use of automated synthesis and purification techniques can also enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Applications De Recherche Scientifique

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its isochromene ring system combined with the bromophenyl and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, also known as BRD0705, is a synthetic organic compound belonging to the class of isochromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound's IUPAC name is N-(3-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide with the molecular formula C17H14BrNO3C_{17}H_{14}BrNO_3 and a molecular weight of approximately 364.2 g/mol. Its structure features a bromophenyl group, a methyl group, and an isochromene ring system, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of various enzymes involved in cancer pathways. The precise mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play critical roles in cell proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream effects that inhibit tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • MDA-MB-231 Cell Line : A study reported that this compound exhibits significant cytotoxic effects on the MDA-MB-231 breast cancer cell line. The IC50 value was determined to be approximately 29.6 μM, indicating potent activity against these aggressive cancer cells .
  • Mechanistic Insights : The compound's mechanism was further elucidated through assays demonstrating its ability to induce apoptosis in cancer cells. This effect was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Comparative Studies

A comparative analysis with other compounds revealed that this compound has a superior efficacy profile compared to similar benzopyran derivatives:

Compound NameIC50 (μM)Type of Activity
BRD070529.6Anticancer (MDA-MB-231)
Compound A45.0Anticancer (A549)
Compound B50.5Anticancer (HeLa)

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Friedel-Crafts Acylation : This initial step introduces the acyl group onto the bromophenyl precursor.
  • Cyclization : Following acylation, cyclization occurs to form the isochromene ring.
  • Amidation : Finally, amidation reactions yield the final carboxamide product.

This synthetic route can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted benzopyran precursors with 3-bromophenylcarboxamide derivatives. Key parameters include:

  • Temperature : Controlled heating (80–120°C) to avoid side reactions (e.g., decarboxylation) .
  • Catalysts : Use of pyridine or p-toluenesulfonic acid to facilitate amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and purity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. enol) and confirms planar conformation of the benzopyran core .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., deshielding of protons near bromine) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : Preliminary screens focus on:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., IC50_{50} in cancer lines) and anti-inflammatory activity (e.g., NF-κB inhibition) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can tautomerism or conformational flexibility in the benzopyran core influence biological activity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict energy barriers between tautomers and their binding affinities to targets .
  • Dynamic NMR : Monitor tautomeric equilibria under varying pH/temperature .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with locked conformations (e.g., methyl groups) to isolate bioactive forms .

Q. How do steric/electronic effects of the 3-bromophenyl group modulate reactivity in downstream derivatization?

  • Methodological Answer :

  • Electrophilic Substitution : Bromine's electron-withdrawing effect directs reactions to meta/para positions; use Pd-catalyzed cross-coupling (e.g., Suzuki) for functionalization .
  • Stability Studies : Monitor degradation under acidic/basic conditions via HPLC-MS to identify labile sites .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Assess compound integrity in assay media (e.g., LC-MS to detect hydrolysis) .
  • Orthogonal Validation : Confirm activity in in vivo models (e.g., zebrafish inflammation assays) .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer :

  • Combinatorial Screening : Use high-throughput platforms to test pairwise combinations with FDA-approved drugs .
  • Isobologram Analysis : Quantify synergy/additive effects via Chou-Talalay method .
  • Mechanistic Studies : Transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated byproducts .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.